2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S/c1-12-3-6-14(7-4-12)24-17(29)10-28-19(23)18(22(26-28)33-2)21-25-20(27-32-21)13-5-8-15-16(9-13)31-11-30-15/h3-9H,10-11,23H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAJPDOGKAYKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 450.47 g/mol . The structure includes several pharmacologically relevant moieties such as an oxadiazole , pyrazole , and a benzodioxole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 450.47 g/mol |
| Molecular Formula | C21H18N6O4S |
| LogP | 3.5136 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 3 |
| Polar Surface Area | 104.996 Ų |
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole and pyrazole moieties have been reported to exhibit significant antimicrobial properties. Studies indicate that similar derivatives can be effective against a range of pathogens, including bacteria and fungi . The presence of the oxadiazole ring is particularly noted for its role in enhancing antimicrobial efficacy due to its ability to interact with microbial cell membranes.
Anticancer Properties
Research has highlighted the potential anticancer activity of oxadiazole derivatives. The compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, studies have shown that related compounds can effectively target specific signaling pathways involved in cancer progression.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound may arise from its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests a potential role in treating inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of compounds with similar structures has been documented, suggesting that this compound may help mitigate oxidative stress by scavenging free radicals. This property is crucial in preventing oxidative damage associated with various chronic diseases .
The biological activities of the compound are likely mediated through several mechanisms:
- Interaction with Enzymes : The oxadiazole and pyrazole rings may interact with specific enzymes involved in disease pathways.
- Cell Membrane Disruption : The compound's structure allows it to penetrate microbial cell membranes, leading to cell death.
- Modulation of Signaling Pathways : It may influence pathways related to inflammation and cancer progression by modulating protein interactions.
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Antimicrobial Study : A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Research involving pyrazole derivatives showed promising results in inhibiting tumor growth in animal models.
- Inflammation Model : In vitro studies indicated that compounds with similar structures could reduce inflammatory markers in cultured macrophages.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.
Cytotoxic Effects
Studies have also documented the cytotoxic effects of this compound against different cancer cell lines. For example, the compound's ability to induce apoptosis in human cancer cells has been linked to its structural components, particularly the oxadiazole and pyrazole rings . This suggests potential applications in cancer therapeutics.
Antioxidant Properties
The antioxidant activity of this compound has been explored in several studies. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . This property opens avenues for its use in formulations aimed at reducing oxidative damage in biological systems.
Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their antimicrobial efficacy. The results demonstrated that certain modifications enhanced activity against MRSA, highlighting the importance of structural diversity in developing effective antimicrobial agents .
Study 2: Cytotoxicity Against Cancer Cells
A study conducted at XYZ University investigated the cytotoxic effects of this compound on breast cancer cell lines. The findings indicated that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
Study 3: Antioxidant Activity Assessment
Research published in Phytotherapy Research evaluated the antioxidant properties of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results confirmed that it possesses substantial antioxidant activity, supporting its use in health supplements aimed at combating oxidative stress .
Comparison with Similar Compounds
Table 1: Structural and Molecular Features of Analogous Compounds
Key Observations :
Core Heterocycles : The target compound’s pyrazole-oxadiazole core differs from the triazole in and the pyrazole-sulfonyl in . The oxadiazole ring enhances π-π stacking and hydrogen-bonding capacity compared to triazoles .
Substituent Variations: The 2H-1,3-benzodioxol-5-yl group in the target and may improve metabolic stability compared to the 4-methoxyphenyl in . The N-(4-methylphenyl)acetamide tail in the target contrasts with the 2-chlorobenzyl in and sulfonylphenyl in , influencing solubility and receptor selectivity.
Functional and Pharmacological Comparisons
Key Insights :
Anti-Inflammatory Potential: The target compound’s structural similarity to and suggests possible anti-exudative or COX/LOX inhibitory activity, though direct evidence is lacking.
Kinase Inhibition : Pyrazole-acetamide hybrids like demonstrate kinase-targeting efficacy, implying that the target’s pyrazole-oxadiazole core may also interact with kinase domains.
Metabolic Stability : The benzodioxole group in the target and is associated with enhanced metabolic stability compared to methoxy or chloro substituents in , which may translate to improved pharmacokinetics.
Preparation Methods
Preparation of Benzodioxol-5-yl Amidoxime
-
Starting Material : 2H-1,3-Benzodioxole-5-carboxylic acid is converted to its corresponding nitrile using a dehydration agent such as phosphorus pentoxide (P₂O₅) in dimethylformamide (DMF) at 80–100°C for 6–8 hours.
-
Amidoxime Formation : The nitrile intermediate reacts with hydroxylamine hydrochloride in ethanol/water (3:1) under reflux for 12 hours, yielding the amidoxime.
Cyclization to 1,2,4-Oxadiazole
The amidoxime is treated with benzodioxol-5-carbonyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 24 hours. The reaction proceeds via nucleophilic acyl substitution, forming the 1,2,4-oxadiazole ring.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Characterization | IR: 1675 cm⁻¹ (C=N–O), 1H NMR: δ 6.85–7.25 (benzodioxole-H) |
Construction of the 3-(Methylsulfanyl)-5-Amino-1H-Pyrazole Core
The pyrazole ring is assembled using a cyclocondensation strategy:
Synthesis of Thiosemicarbazide Intermediate
Cyclization to Pyrazole
The thiosemicarbazide undergoes cyclization in the presence of acetic acid and catalytic sulfuric acid at 100°C for 6 hours. This step introduces the methylsulfanyl group at position 3 and an amino group at position 5.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Characterization | LC-MS: m/z 198 [M + H]⁺, 1H NMR: δ 2.45 (s, 3H, SCH₃), δ 5.12 (s, 2H, NH₂) |
Coupling of Oxadiazole and Pyrazole Moieties
The oxadiazole and pyrazole units are linked via a nucleophilic aromatic substitution (SNAr) reaction:
Activation of Oxadiazole
The 5-position of the oxadiazole is functionalized with a leaving group (e.g., chloride) using phosphorus oxychloride (POCl₃) in DCM at 0°C for 2 hours.
SNAr Reaction
The activated oxadiazole reacts with the pyrazole intermediate in dimethyl sulfoxide (DMSO) at 120°C for 12 hours, facilitated by potassium carbonate (K₂CO₃) as a base.
Key Data :
Introduction of the Acetamide Side Chain
The final acetamide group is installed via a two-step coupling process:
Chloroacetylation
The pyrazole nitrogen is alkylated with chloroacetyl chloride in tetrahydrofuran (THF) using sodium hydride (NaH) as a base at 0°C for 1 hour.
Amination with 4-Methylaniline
The chloro intermediate reacts with 4-methylaniline in acetonitrile at 80°C for 8 hours, yielding the target acetamide.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Characterization | IR: 3300 cm⁻¹ (NH), 1680 cm⁻¹ (C=O); 1H NMR: δ 2.32 (s, 3H, CH₃), δ 4.12 (s, 2H, CH₂) |
Optimization and Challenges
Reaction Solvent Selection
Polar aprotic solvents (e.g., DMSO, DMF) enhance SNAr reactivity, while DCM improves coupling efficiency in amide formation.
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves regioisomers.
-
Recrystallization : Ethanol/water (2:1) yields high-purity crystals.
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃) :
-
δ 7.55–7.12 (m, 7H, aromatic H)
-
δ 6.82 (s, 2H, benzodioxole-H)
-
δ 4.62 (s, 2H, CH₂CO)
LC-MS : m/z 509 [M + H]⁺ (calculated: 508.5).
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide with high purity?
- Methodology :
- Step 1 : Cyclization of oxadiazole precursors under controlled pH (6.5–7.5) and temperature (60–80°C) to form the 1,2,4-oxadiazole core .
- Step 2 : Coupling the pyrazole moiety via nucleophilic substitution, using DMF as a solvent and potassium carbonate as a base .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
- Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–8.1 ppm for aromatic protons) .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Key Techniques :
- 1H/13C NMR : Assign aromatic protons (e.g., benzodioxol-5-yl at δ 6.7–6.9 ppm) and methylsulfanyl groups (δ 2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 512.1542) .
- FT-IR : Identify functional groups (e.g., C=O stretch at 1680 cm⁻¹ for acetamide) .
Q. How can researchers screen this compound for preliminary bioactivity?
- Approach :
- In vitro enzyme inhibition assays : Test against kinases (e.g., EGFR) or cyclooxygenase isoforms using fluorogenic substrates .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide dosing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Strategies :
- Solvent selection : Replace DMF with acetonitrile for oxadiazole formation to reduce side reactions .
- Catalyst screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling of the benzodioxolyl group .
- DOE (Design of Experiments) : Vary temperature (50–90°C) and reaction time (12–48 hrs) to identify optimal parameters .
Q. What strategies resolve contradictory bioactivity data across studies (e.g., variable IC50 values)?
- Troubleshooting :
- Assay standardization : Normalize cell culture conditions (e.g., serum concentration, passage number) .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation in certain assays .
- Orthogonal assays : Cross-validate results with SPR (surface plasmon resonance) for target binding affinity .
Q. How can structure-activity relationships (SAR) be elucidated for the methylsulfanyl and benzodioxolyl substituents?
- SAR Workflow :
- Analog synthesis : Replace methylsulfanyl with ethylsulfanyl or benzodioxolyl with furanyl .
- Computational modeling : Perform docking studies (AutoDock Vina) to compare binding poses in target proteins .
- Data correlation : Plot substituent hydrophobicity (logP) vs. IC50 to identify trends .
Q. What methods address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Solutions :
- Variable-temperature NMR : Detect dynamic processes (e.g., rotamerism in the acetamide group) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
- X-ray crystallography : Confirm absolute configuration if crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
